REACTION_CXSMILES
|
[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, the air in a 300-ml four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, a dropping funnel for feeding
|
Type
|
CUSTOM
|
Details
|
was passed through the gas phase at a rate of 10 ml/min throughout the reaction period
|
Type
|
ADDITION
|
Details
|
was continuously added at 50° to 55° C. over a period of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During the reaction, major portion of unreactive fractions
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the reaction system
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled at 85° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to remove the volatile fraction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, the air in a 300-ml four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, a dropping funnel for feeding
|
Type
|
CUSTOM
|
Details
|
was passed through the gas phase at a rate of 10 ml/min throughout the reaction period
|
Type
|
ADDITION
|
Details
|
was continuously added at 50° to 55° C. over a period of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During the reaction, major portion of unreactive fractions
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the reaction system
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled at 85° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to remove the volatile fraction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C=C\C=C\C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, the air in a 300-ml four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser, a dropping funnel for feeding
|
Type
|
CUSTOM
|
Details
|
was passed through the gas phase at a rate of 10 ml/min throughout the reaction period
|
Type
|
ADDITION
|
Details
|
was continuously added at 50° to 55° C. over a period of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During the reaction, major portion of unreactive fractions
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the reaction system
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled at 85° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to remove the volatile fraction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |